N-[(1S)-1-(Anthracen-9-yl)ethyl]-4-chloro-3,5-dinitrobenzamide
Description
N-[(1S)-1-(Anthracen-9-yl)ethyl]-4-chloro-3,5-dinitrobenzamide is a complex organic compound that features an anthracene moiety, a chloro group, and two nitro groups attached to a benzamide structure
Properties
CAS No. |
648909-34-6 |
|---|---|
Molecular Formula |
C23H16ClN3O5 |
Molecular Weight |
449.8 g/mol |
IUPAC Name |
N-[(1S)-1-anthracen-9-ylethyl]-4-chloro-3,5-dinitrobenzamide |
InChI |
InChI=1S/C23H16ClN3O5/c1-13(21-17-8-4-2-6-14(17)10-15-7-3-5-9-18(15)21)25-23(28)16-11-19(26(29)30)22(24)20(12-16)27(31)32/h2-13H,1H3,(H,25,28)/t13-/m0/s1 |
InChI Key |
FZHMZDHJRJBNTR-ZDUSSCGKSA-N |
Isomeric SMILES |
C[C@@H](C1=C2C=CC=CC2=CC3=CC=CC=C31)NC(=O)C4=CC(=C(C(=C4)[N+](=O)[O-])Cl)[N+](=O)[O-] |
Canonical SMILES |
CC(C1=C2C=CC=CC2=CC3=CC=CC=C31)NC(=O)C4=CC(=C(C(=C4)[N+](=O)[O-])Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S)-1-(Anthracen-9-yl)ethyl]-4-chloro-3,5-dinitrobenzamide typically involves multi-step organic reactionsThe final step involves the formation of the benzamide linkage under controlled conditions, often using amide coupling reagents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions to enhance the efficiency and selectivity of the reactions is also common .
Chemical Reactions Analysis
Types of Reactions
N-[(1S)-1-(Anthracen-9-yl)ethyl]-4-chloro-3,5-dinitrobenzamide can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The nitro groups can be reduced to amines under hydrogenation conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-[(1S)-1-(Anthracen-9-yl)ethyl]-4-chloro-3,5-dinitrobenzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the anthracene moiety.
Medicine: Explored for its potential anti-cancer properties, given the presence of nitro groups which can be bio-reductively activated.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism by which N-[(1S)-1-(Anthracen-9-yl)ethyl]-4-chloro-3,5-dinitrobenzamide exerts its effects is largely dependent on its chemical structure:
Molecular Targets: The compound can interact with various biological targets, including enzymes and receptors, through its nitro and chloro groups.
Pathways Involved: The nitro groups can undergo bio-reductive activation, leading to the formation of reactive intermediates that can interact with DNA or proteins, potentially leading to anti-cancer effects
Comparison with Similar Compounds
Similar Compounds
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
Uniqueness
N-[(1S)-1-(Anthracen-9-yl)ethyl]-4-chloro-3,5-dinitrobenzamide is unique due to the combination of its anthracene moiety with chloro and nitro groups, which imparts distinct chemical reactivity and potential biological activity. This combination is not commonly found in other anthracene derivatives, making it a compound of interest for further research .
Biological Activity
Overview of N-[(1S)-1-(Anthracen-9-yl)ethyl]-4-chloro-3,5-dinitrobenzamide
This compound is a synthetic organic compound characterized by its complex structure, which includes both an anthracene moiety and a dinitrobenzamide group. Its molecular formula is with a molecular weight of approximately 449.8 g/mol.
Anticancer Properties
Research has indicated that compounds with similar structures to this compound exhibit significant anticancer activity. The presence of the anthracene ring is often associated with intercalation into DNA, leading to inhibition of topoisomerases and subsequent disruption of DNA replication and transcription processes.
Case Studies
- In Vitro Studies : Studies on related dinitrobenzamide derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, compounds that share structural similarities have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.
- Mechanism of Action : The mechanism typically involves the formation of reactive oxygen species (ROS), which induce oxidative stress in cancer cells, leading to apoptosis. This mechanism has been documented in several studies focusing on anthracene-based compounds.
Antimicrobial Activity
Some studies suggest that derivatives of dinitrobenzamides possess antimicrobial properties. The chlorine atom in the structure may enhance the compound's ability to penetrate microbial cell membranes, leading to increased efficacy against bacteria and fungi.
Toxicological Profile
The toxicity profile of similar compounds indicates potential risks associated with their use. Dinitro compounds are generally known for their environmental persistence and potential mutagenicity. Therefore, careful evaluation through toxicological studies is essential before considering clinical applications.
Data Table: Biological Activities and Effects
| Biological Activity | Related Compounds | Observed Effects |
|---|---|---|
| Anticancer | Dinitrobenzamide derivatives | Inhibition of cell proliferation in cancer cell lines |
| Antimicrobial | Chlorinated phenolic compounds | Bactericidal effects against Gram-positive bacteria |
| Toxicity | Similar dinitro compounds | Potential mutagenicity and environmental persistence |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
